Cas no 538-51-2 (N,1-diphenylmethanimine)

N,1-Diphenylmethanimine (CAS 1013-88-3) is a versatile Schiff base compound characterized by the presence of a phenyl group attached to both the nitrogen and the imine carbon. This structure imparts stability and reactivity, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and coordination chemistry. Its conjugated system enhances electrophilic properties, facilitating nucleophilic addition reactions. The compound exhibits moderate solubility in organic solvents like ethanol and dichloromethane, while remaining stable under standard conditions. Its well-defined crystalline form ensures consistent purity, making it suitable for precise synthetic applications. Handling requires standard precautions due to potential sensitivity to moisture and air.
N,1-diphenylmethanimine structure
N,1-diphenylmethanimine structure
Product Name:N,1-diphenylmethanimine
CAS No:538-51-2
MF:C13H11N
MW:181.23314
MDL:MFCD00003027
CID:38147
PubChem ID:87563984
Update Time:2025-05-20

N,1-diphenylmethanimine Chemical and Physical Properties

Names and Identifiers

    • (E)-N-Benzylideneaniline
    • N-Benzylideneaniline
    • Benzylideneaniline
    • Aniline,N-benzylidene
    • Benzalaniline
    • Benzaldehyde anil
    • Benzylidene-phenyl-amine
    • N-Benzalaniline
    • N-benzlidine aniline
    • N-Benzylidenaniline
    • p-Benzylideneaniline
    • Aniline,N-benzylidene- (8CI)
    • (Benzylidene)phenylamine
    • Benzaldehyde N-phenylimine
    • Diphenylimine
    • M4 (amine)
    • N-(Phenylmethylene)benzenamine
    • N-(Phenylmethylidene)benzenamine
    • N-Benzylidenebenzenamine
    • N-Phenylbenzaldimine
    • N-Phenylbenzenemethanimine
    • N-Phenylbenzylideneimine
    • NSC736
    • Phenyl(benzylidene)amine
    • M4
    • N,1-diphenylmethanimine
    • DB-371396
    • (Z)-N-Benzylideneaniline
    • DTXSID30871760
    • trans-Benzylideneaniline
    • N-[Phenylmethylidene]aniline #
    • (E)-N,1-diphenylmethanimine
    • EN300-1664019
    • Benzylideneaniline, (Z)-
    • Benzenamine, N-(phenylmethylene)-, [N(E)]-
    • NSC-736
    • AKOS004910138
    • Aniline, N-benzylidene-
    • DTXSID101020626
    • B1034
    • CS-0066669
    • Benzenamine, N-(phenylmethylene)-
    • NSC 736
    • Benzenamine, N-(phenylmethylene)-, (N(Z))-
    • Q818455
    • UNII-09N8O50V91
    • N-Benzylideneaniline, 99%
    • MFCD00003027
    • Benzenamine, N-(phenylmethylene)-, (Z)-
    • UNII-M1JG410QVC
    • AKOS022173555
    • F8880-7366
    • M1JG410QVC
    • SY317444
    • BENZYLIDENEANILINE Z-FORM [MI]
    • N-benzylidene aniline
    • D73345
    • EINECS 208-694-9
    • 538-51-2
    • HY-W025799
    • (Z)-benzylideneaniline
    • AI3-01538
    • STL194006
    • N-phenylbenzylideneamine
    • SCHEMBL59999
    • CHEMBL1256376
    • N-[(E)-Phenylmethylidene]aniline
    • EN300-16168
    • Q27283343
    • N-((E)-Benzylidene)phenylamine
    • N-(phenylmethylidene)aniline
    • benzenamine, N-[(1E)-phenylmethylene]-
    • (1E)-N,1-diphenylmethanimine
    • cis-Benzylideneaniline
    • Maybridge4_003619
    • HMS1531E11
    • SY048596
    • Aniline, N-benzylidene- (8CI)
    • DTXSID10870599
    • Benzylideneaniline [MI]
    • 1750-36-3
    • 09N8O50V91
    • 33993-35-0
    • SCHEMBL13084384
    • Z54089727
    • NS00043082
    • MDL: MFCD00003027
    • Inchi: InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
    • InChI Key: UVEWQKMPXAHFST-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C=NC2=CC=CC=C2

Computed Properties

  • Exact Mass: 181.08900
  • Monoisotopic Mass: 181.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.4A^2

Experimental Properties

  • Color/Form: Colorless flake or yellow needle crystals.
  • Density: d450 1.045
  • Melting Point: 49.0 to 53.0 deg-C
  • Boiling Point: bp760 300°
  • Flash Point: 113 ºC
  • Refractive Index: 1.6118 (estimate)
  • Water Partition Coefficient: Soluble in water (partly), methanol, chloroform, alcohol, and acetic anhydride.
  • PSA: 12.36000
  • LogP: 3.43720
  • Solubility: Soluble in ethanol, chloroform, acetic anhydride and carbon disulfide, insoluble in water.
  • Merck: 1138

N,1-diphenylmethanimine Security Information

N,1-diphenylmethanimine Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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N,1-diphenylmethanimine Production Method

N,1-diphenylmethanimine Suppliers

Amadis Chemical Company Limited
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(CAS:538-51-2)N,1-diphenylmethanimine
Order Number:A928954
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:56
Price ($):225.0/788.0
Email:sales@amadischem.com

Additional information on N,1-diphenylmethanimine

Professional Introduction to N,1-Diphenylmethanimine (CAS No. 538-51-2)

N,1-Diphenylmethanimine, a compound with the chemical formula C8H7N, is a significant intermediate in organic synthesis and pharmaceutical research. This compound is characterized by its N,1-diphenylmethanimine structure, which includes a phenyl group attached to a methanimine functional group. The CAS No. 538-51-2 identifier ensures precise identification and classification within the chemical industry. Its unique molecular architecture makes it a valuable building block for the development of various bioactive molecules.

The N,1-diphenylmethanimine compound has garnered attention in recent years due to its potential applications in medicinal chemistry. Researchers have explored its utility in synthesizing complex molecules that exhibit pharmacological properties. One of the most notable areas of interest is its role in the development of novel therapeutic agents. The methanimine group provides a versatile site for further functionalization, enabling chemists to design molecules with specific biological activities.

Recent advancements in synthetic methodologies have enhanced the accessibility and efficiency of producing N,1-diphenylmethanimine. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to optimize yields and purity. These innovations have opened new avenues for exploring its applications in drug discovery. For instance, the compound has been utilized in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The CAS No. 538-51-2 registry number is essential for ensuring compliance with regulatory standards and facilitating international trade. It provides a standardized way to identify and reference the compound across scientific literature and industrial applications. This standardization is crucial for researchers who need to collaborate globally and for manufacturers who must adhere to stringent quality control measures.

In the realm of pharmaceutical research, N,1-diphenylmethanimine has been investigated for its potential role in developing treatments for neurological disorders. Studies suggest that derivatives of this compound may interact with specific targets in the brain, offering new insights into therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The phenyl group's ability to modulate receptor activity makes it an attractive scaffold for designing neuroactive compounds.

The chemical properties of N,1-diphenylmethanimine also make it useful in materials science. Its ability to form stable complexes with metals has led to research into its applications as a ligand in catalysis. For example, it has been explored as a component in polymerization reactions, where it can influence the structure and properties of the resulting materials. This interdisciplinary approach highlights the compound's versatility beyond traditional pharmaceutical applications.

As interest in sustainable chemistry grows, researchers are examining ways to incorporate N,1-diphenylmethanimine into green chemistry protocols. Efforts are underway to develop synthetic routes that minimize waste and reduce environmental impact. These initiatives align with global efforts to promote sustainable practices in chemical manufacturing and research. By optimizing processes for producing CAS No. 538-51-2, scientists can contribute to a more eco-friendly future.

The future prospects of N,1-diphenylmethanimine are promising, with ongoing research uncovering new potential applications. Collaborative efforts between academia and industry are essential for translating laboratory findings into practical solutions. As our understanding of this compound evolves, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and materials science.

In conclusion, N,1-diphenylmethanimine (CAS No. 538-51-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop innovative therapies and advanced materials. As advancements continue to emerge, this compound is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:538-51-2)N,1-diphenylmethanimine
A928954
Purity:99%/99%
Quantity:100g/500g
Price ($):225.0/788.0
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